molecular formula C26H33Cl2FN7O6P B1628234 Barasertib dihydrochloride CAS No. 722543-50-2

Barasertib dihydrochloride

货号 B1628234
CAS 编号: 722543-50-2
分子量: 660.5 g/mol
InChI 键: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a pro-drug of Barasertib-hQPA . It is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM . Barasertib induces growth arrest and apoptosis in cancer cells .


Synthesis Analysis

Barasertib is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor [AZD1152-hydroxyquinazoline pyrazol anilide (HQPA)] and is converted rapidly to the active AZD1152-HQPA in plasma .


Molecular Structure Analysis

The molecular formula of Barasertib dihydrochloride is C26H33Cl2FN7O6P . Its molecular weight is 660.46 .


Chemical Reactions Analysis

The main pathways identified in human metabolism of barasertib were (i) cleavage of the phosphate group to form bara-hQPA, followed by oxidation, and (ii) loss of the fluoroaniline moiety to form bara-hQPA desfluoroaniline, followed by oxidation .


Physical And Chemical Properties Analysis

Barasertib dihydrochloride has a molecular weight of 507.56 . It is stable under normal temperatures and pressures .

科学研究应用

Treatment of Acute Myeloid Leukemia (AML)

Barasertib dihydrochloride has been used in a Phase 1/2 study to assess its safety, efficacy, and pharmacokinetics in patients with advanced acute myeloid leukemia (AML) . The primary objective of this study was to determine the maximum-tolerated dose (MTD) of Barasertib in patients with newly diagnosed or relapsed AML . The study concluded that the MTD of Barasertib is 1200 mg in patients with relapsed or newly diagnosed AML . The toxicity was manageable and Barasertib treatment resulted in an overall hematologic response rate of 25% .

Inhibition of Aurora B Kinase

Barasertib is a potent and selective inhibitor of Aurora B kinase . Aurora kinases are essential for the regulation of cell division and have been implicated in cancer development . By inhibiting Aurora B kinase, Barasertib can disrupt cell division and potentially stop the growth of cancer cells .

Treatment of Small Cell Lung Cancer (SCLC)

Barasertib has been shown to inhibit the growth of SCLC cell lines both in vitro and in vivo . SCLC cells have rapid proliferation, universal Rb inactivation, and high rates of MYC family amplification, making Aurora kinase inhibition a natural target . The study suggests that SCLC tumors with cMYC amplification/high gene expression will frequently respond to Aurora B inhibitors .

Pharmacokinetics Study

The pharmacokinetics of Barasertib has been studied in patients with AML . Understanding the pharmacokinetics of a drug is crucial for determining the optimal dosage and administration schedule .

Safety and Efficacy Study

The safety and efficacy of Barasertib have been evaluated in clinical trials . These studies are crucial for determining whether a drug is safe for use in humans and whether it has the desired therapeutic effect .

Development of New Treatments for AML

Given the promising results of Barasertib in treating AML, it is being considered for the development of more effective treatments for AML patients .

作用机制

Target of Action

Barasertib dihydrochloride, also known as AZD1152, is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA . This active compound is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in cell division, and its inhibition can lead to the prevention of cell division and induction of apoptosis .

Mode of Action

Upon conversion to AZD1152-HQPA, Barasertib dihydrochloride selectively inhibits Aurora B kinase . This inhibition leads to the induction of chromosome misalignment, which prevents cell division . As a result, cell viability is reduced, and apoptosis, or programmed cell death, is induced .

Biochemical Pathways

The main biochemical pathway involved in the action of Barasertib dihydrochloride is the Aurora B kinase pathway . Inhibition of this pathway by AZD1152-HQPA leads to chromosome misalignment, which disrupts normal cell division . This disruption in cell division subsequently reduces cell viability and induces apoptosis .

Pharmacokinetics

Barasertib dihydrochloride is administered as a prodrug and is rapidly converted in plasma to its active form, AZD1152-HQPA . The pharmacokinetics of AZD1152-HQPA demonstrate a slow rate of total clearance . The majority of the drug is excreted in feces, with a smaller amount excreted in urine . The renal clearance values for AZD1152-HQPA represent approximately 10% of the total clearance of the compound from plasma .

Result of Action

The result of Barasertib dihydrochloride’s action is the reduction of cell viability and the induction of apoptosis . This is achieved through the inhibition of Aurora B kinase, which disrupts normal cell division . In preclinical studies, Barasertib dihydrochloride has shown antitumor activity in a broad range of hematological malignancies, including acute myeloid leukemia (AML) .

未来方向

Barasertib has shown potent activity against a variety of cancers in preclinical and clinical studies . Future development of Barasertib will depend on better definition of its therapeutic index . A pre-clinical study led by scientists at Cincinnati Children’s demonstrates that, in mice, the drug barasertib reverses the activation of fibroblasts that cause dangerous scar tissue to build up in the lungs of people with idiopathic pulmonary fibrosis (IPF) .

Relevant Papers Several papers have been published on Barasertib dihydrochloride. For instance, a paper titled “Aurora B Inhibitors as Cancer Therapeutics” provides a comprehensive review of the preclinical and clinical candidates of Aurora B inhibitors as potential anticancer drugs . Another paper titled “Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B Kinase” discusses the maximum-tolerated dose (MTD), pharmacokinetics, and safety profile for two different dosing regimens of barasertib .

属性

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barasertib dihydrochloride

CAS RN

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib dihydrochloride
Reactant of Route 2
Barasertib dihydrochloride
Reactant of Route 3
Barasertib dihydrochloride
Reactant of Route 4
Barasertib dihydrochloride
Reactant of Route 5
Barasertib dihydrochloride
Reactant of Route 6
Barasertib dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。